![molecular formula C7H11N5O2 B13075186 [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is a synthetic compound with the molecular formula C7H11N5O2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea typically involves the reaction of 3-amino-4-methylpyrazole with acetic anhydride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Catalyst: None required
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and other enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-methylpyrazole: A precursor in the synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea.
Pyrazolo[1,5-a]pyrimidines:
Aminopyrazoles: A class of compounds with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various heterocyclic compounds further enhances its value in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N5O2 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14) |
Clé InChI |
UULYVXLBSRXPJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



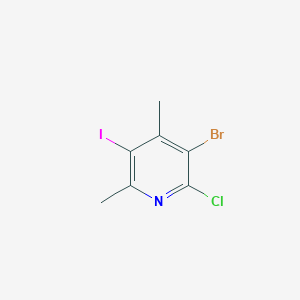
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
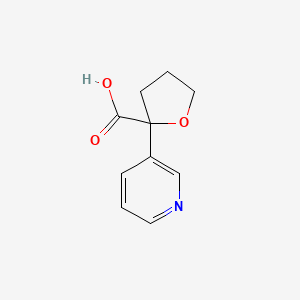
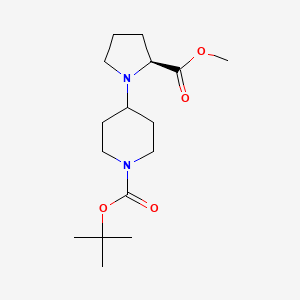
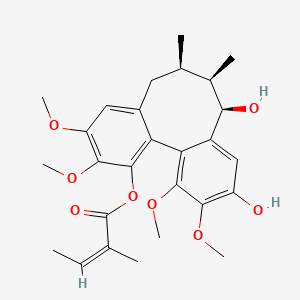
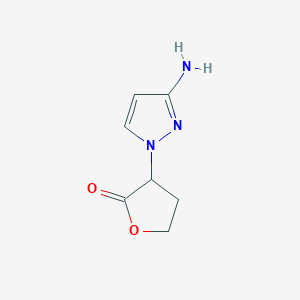
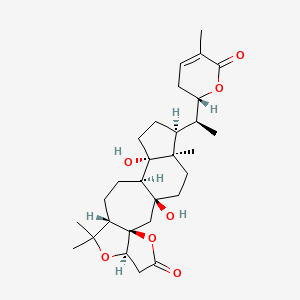
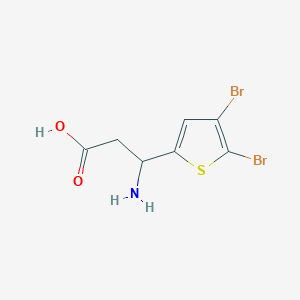
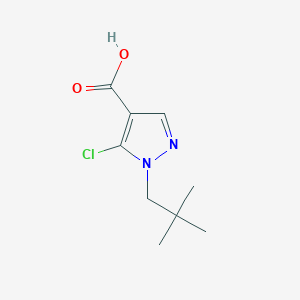
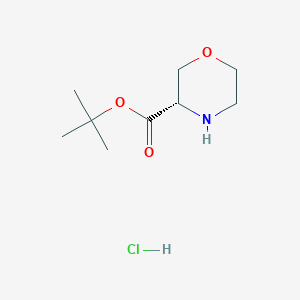
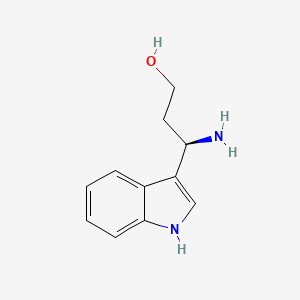

![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
